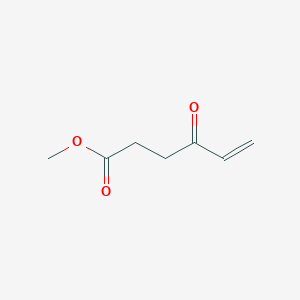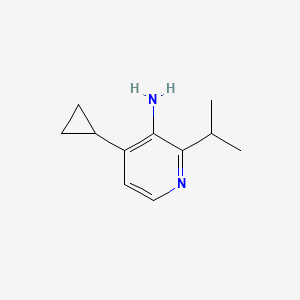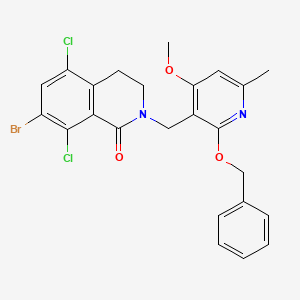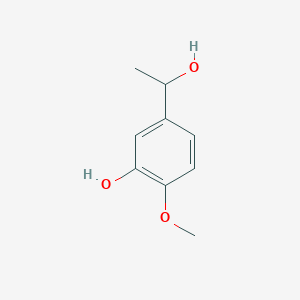
5-(1-Hydroxyethyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Hydroxyethyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyethyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxyphenol with an appropriate alkylating agent under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-methoxyphenol
Alkylating Agent: 1-chloroethanol
Base: Sodium hydroxide (NaOH)
Solvent: Ethanol
The reaction mixture is heated under reflux conditions for several hours, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(1-Oxoethyl)-2-methoxyphenol
Reduction: this compound (unchanged)
Substitution: 5-(1-Hydroxyethyl)-2-bromophenol
Applications De Recherche Scientifique
5-(1-Hydroxyethyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mécanisme D'action
The mechanism of action of 5-(1-Hydroxyethyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Hydroxyethyl)-2-methoxyphenol: Contains both hydroxyethyl and methoxy groups.
5-(1-Hydroxyethyl)-2-bromophenol: Contains a bromine atom instead of a methoxy group.
5-(1-Hydroxyethyl)-2-hydroxyphenol: Contains an additional hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of both hydroxyethyl and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
29866-05-5 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
5-(1-hydroxyethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,10-11H,1-2H3 |
Clé InChI |
KZUZBPQISUAOQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


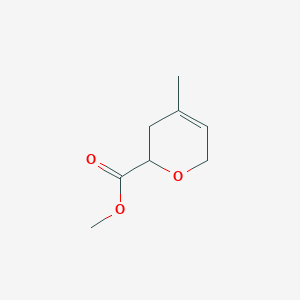
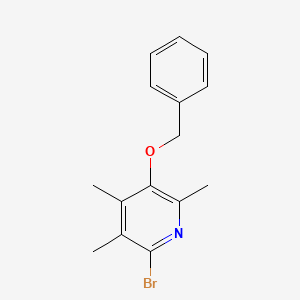
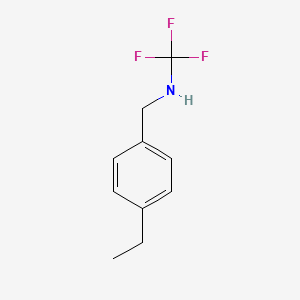
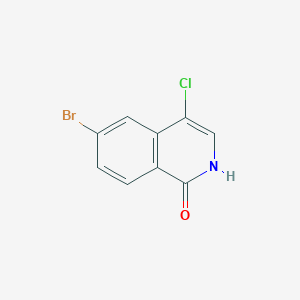
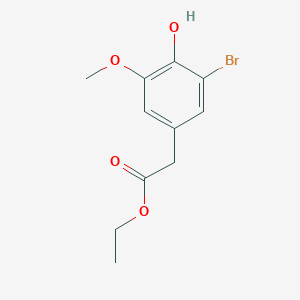
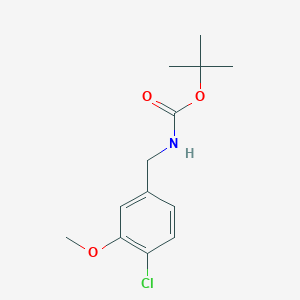
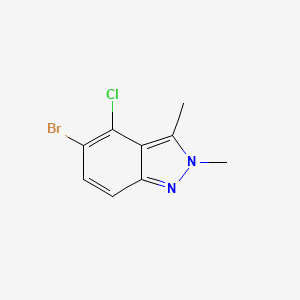
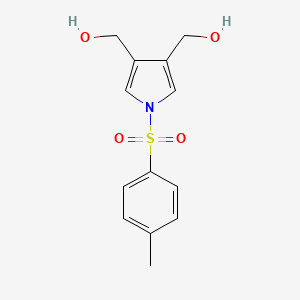
![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)


